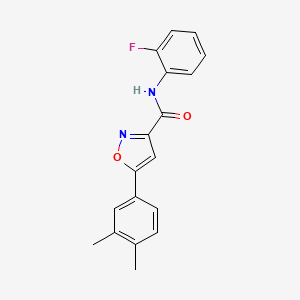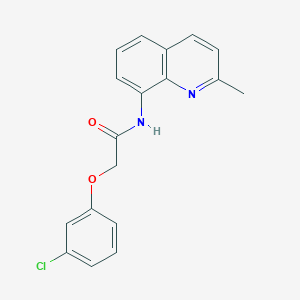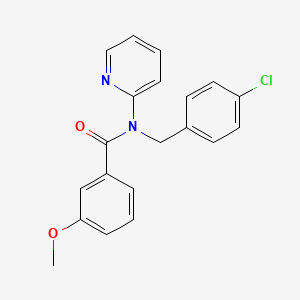![molecular formula C20H22N2O B14984147 N-[1H-indol-3-yl(4-methylphenyl)methyl]-N-methylpropanamide](/img/structure/B14984147.png)
N-[1H-indol-3-yl(4-methylphenyl)methyl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the 4-Methylphenyl Group:
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with N-methylpropanamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-CYCLOHEXYL-N-{[1-(4-METHYLPHENYL)-1H-INDOL-3-YL]METHYL}METHANAMINE
- (1H-Indol-3-yl)methanamine
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N-METHYLPROPANAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the indole ring and the 4-methylphenyl group allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H22N2O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-[1H-indol-3-yl-(4-methylphenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C20H22N2O/c1-4-19(23)22(3)20(15-11-9-14(2)10-12-15)17-13-21-18-8-6-5-7-16(17)18/h5-13,20-21H,4H2,1-3H3 |
Clé InChI |
WFTWVIYXFLWGOH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C)C(C1=CC=C(C=C1)C)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B14984066.png)
![3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984078.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B14984085.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B14984099.png)


![1-benzyl-4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B14984139.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B14984140.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984150.png)


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14984170.png)
![(4-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14984183.png)
